molecular formula C22H21N3O6S B3141285 Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-58-1

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No. B3141285
CAS RN: 478246-58-1
M. Wt: 455.5 g/mol
InChI Key: JIAJYZUPYDLBQK-UHFFFAOYSA-N
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Description

“Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate” is a chemical compound with the molecular formula C22H21N3O6S and a molecular weight of 455.48 . It is also known as "methyl 4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-3-nitrobenzoate" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate” include its molecular formula (C22H21N3O6S), molecular weight (455.48), and its synonyms . Further details about its melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Serotonin Receptor Ligands

Piperazinyl derivatives of certain compounds, including those related to Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, have shown high binding affinities for 5-HT(6) serotonin receptors. This is particularly true for derivatives like 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, which exhibits high affinity and selectivity for serotonin and dopamine receptors (Park et al., 2011).

Antipsychotic Agents

Compounds structurally similar to Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, specifically (piperazin-1-yl-phenyl)-arylsulfonamides, have been identified as having high affinities for both 5-HT(2C) and 5-HT(6) receptors. These compounds, such as naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, show antagonistic activity in functional assays for these receptors (Park et al., 2010).

Antibacterial Activities

Derivatives of Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, like 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, have shown promise in antibacterial activities. Specific compounds from this group have exhibited effective antibacterial properties against various pathogens (Wu Qi, 2014).

Receptor Antagonists

Some piperazine derivatives, including those structurally related to Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, have been evaluated as 5-HT(7) receptor antagonists. Compounds in this category demonstrated potent activity and selectivity against multiple serotonin receptor types (Yoon et al., 2008).

Fluorescent Probes

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate-related compounds have been used in the development of fluorescent probes. These probes are designed to detect specific biological molecules or processes, showing potential in various biomedical applications (Pak et al., 2016).

Factor Xa Inhibitors

Research on 1-arylsulfonyl-3-piperazinone derivatives, which are structurally similar to Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate, has led to the discovery of potent inhibitors of factor Xa, a key enzyme in the blood coagulation system. These inhibitors show high selectivity and potential therapeutic applications (Nishida et al., 2001).

properties

IUPAC Name

methyl 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-31-22(26)18-7-9-20(21(15-18)25(27)28)23-10-12-24(13-11-23)32(29,30)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAJYZUPYDLBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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